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molecular formula C7H14O2 B1505364 1,1-Cyclopropanediethanol CAS No. 80438-88-6

1,1-Cyclopropanediethanol

Cat. No. B1505364
M. Wt: 130.18 g/mol
InChI Key: XCGQCNKZNMTORE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09309198B2

Procedure details

109.5 g (crude product, about 547 mmol) of ethyl methyl 2,2′-cyclopropane-1,1-diyldiacetate were dissolved in 750 ml of p.a. THF, and, at −20° C., 984 ml (984 mmol) of a 1 M solution of lithium aluminium hydride in THF were added dropwise. The reaction mixture was warmed to RT overnight and, after cooling again to −10° C., 500 ml of isopropanol were added carefully. The mixture was acidified with 1 N hydrochloric acid and filtered off with suction through Celite. The residue was washed with ethyl acetate and water. The filtrate was saturated with sodium chloride and extracted repeatedly with ethyl acetate. The combined organic phases were dried over sodium sulphate and concentrated under reduced pressure. The residue was recrystallized from acetonitrile. This gave 50.4 g of the target product (70.8% of theory).
Name
ethyl methyl 2,2′-cyclopropane-1,1-diyldiacetate
Quantity
109.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:9][C:10](OCC)=[O:11])([CH2:4][C:5](OC)=[O:6])[CH2:3][CH2:2]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].C(O)(C)C.Cl>C1COCC1>[C:1]1([CH2:9][CH2:10][OH:11])([CH2:4][CH2:5][OH:6])[CH2:3][CH2:2]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
ethyl methyl 2,2′-cyclopropane-1,1-diyldiacetate
Quantity
109.5 g
Type
reactant
Smiles
C1(CC1)(CC(=O)OC)CC(=O)OCC
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after cooling again to −10° C.
FILTRATION
Type
FILTRATION
Details
filtered off with suction through Celite
WASH
Type
WASH
Details
The residue was washed with ethyl acetate and water
EXTRACTION
Type
EXTRACTION
Details
extracted repeatedly with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from acetonitrile

Outcomes

Product
Name
Type
Smiles
C1(CC1)(CCO)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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